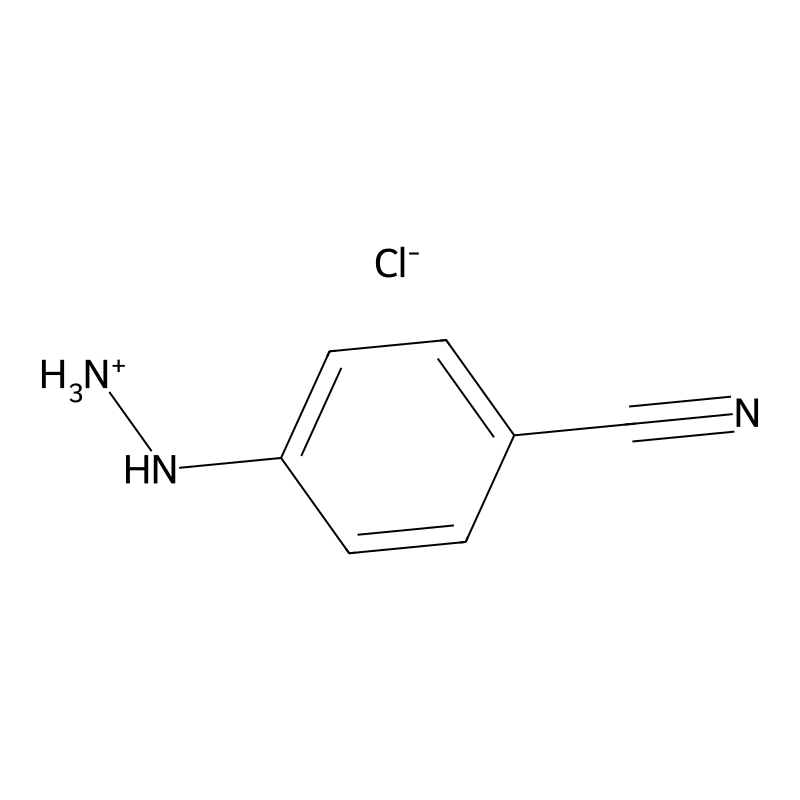

4-Cyanophenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Intermediate for complex molecules: 4-CPH HCl serves as a crucial building block for synthesizing more complex organic molecules. Its reactive hydrazine group and cyano group allow for efficient coupling reactions with various other functional groups []. This property makes it valuable for creating pharmaceuticals, agrochemicals, and specialty materials.

Medicinal Chemistry:

- Drug discovery and development: Researchers utilize 4-CPH HCl in the exploration and development of new therapeutic agents. Its chemical structure can be modified to create diverse derivatives with potential biological activities. Studies have investigated its role in developing drugs for cancer, infectious diseases, and other conditions [].

Analytical Chemistry:

- Derivatization reagent: In analytical chemistry, 4-CPH HCl finds use as a derivatization reagent for carbonyl compounds (aldehydes and ketones). This process modifies the target molecules, making them easier to detect and analyze using various analytical techniques like chromatography and spectroscopy [].

Dye Chemistry:

4-Cyanophenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₈ClN₃ and a molecular weight of approximately 169.61 g/mol. This compound is characterized by its pale orange to yellow solid appearance and is soluble in methanol . It is classified as a hydrochloride salt, which enhances its stability and solubility in various solvents. The compound has a melting point of around 243 °C, indicating its thermal stability .

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.

- Diazotization: Under acidic conditions, it can be diazotized to form diazonium salts, which are useful in azo dye synthesis.

- Reduction Reactions: The cyano group can be reduced to an amine, expanding its utility in synthetic chemistry .

The biological activity of 4-cyanophenylhydrazine hydrochloride has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives have shown activity against specific bacterial strains.

- Cytotoxic Effects: Preliminary studies indicate potential cytotoxicity against cancer cell lines, making it a candidate for further pharmacological evaluation .

- Toxicity Considerations: It is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling .

Several methods exist for synthesizing 4-cyanophenylhydrazine hydrochloride:

- From Benzonitrile:

- Benzonitrile is treated with hydrazine hydrate under acidic conditions, resulting in the formation of 4-cyanophenylhydrazine, which is then converted to its hydrochloride form.

- Using Hydrazine and Acetonitrile:

- A reaction between hydrazine and acetonitrile can yield the desired compound through controlled conditions.

- Alternative Methods:

4-Cyanophenylhydrazine hydrochloride serves multiple roles across various industries:

- Organic Synthesis: It acts as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Dye Manufacturing: The compound is utilized in producing dyes due to its ability to form azo compounds.

- Research

Interaction studies involving 4-cyanophenylhydrazine hydrochloride have revealed its potential effects when combined with other compounds:

- Synergistic Effects: Some studies suggest that when used with certain antibiotics, it may enhance their efficacy against resistant bacterial strains.

- Inhibitory Interactions: There are indications that it may inhibit specific enzymatic activities, which could be relevant in drug development contexts .

Several compounds share structural similarities with 4-cyanophenylhydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromophenylhydrazine | C₇H₈BrN₃ | Contains bromine; used in similar synthetic pathways. |

| 4-Methylphenylhydrazine | C₈H₁₀N₂ | Methyl group substitution; different reactivity profile. |

| Phenylhydrazine | C₆H₈N₂ | Lacks cyano group; used primarily in dye synthesis. |

4-Cyanophenylhydrazine hydrochloride stands out due to its cyano group, which enhances its reactivity and application potential compared to these similar compounds .

GHS Hazard Statements

H302 (95.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (87.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant